molecular formula C18H32O15 B10822262 Fuc(a1-2)Gal(b1-4)Glc

Fuc(a1-2)Gal(b1-4)Glc

Cat. No.: B10822262
M. Wt: 488.4 g/mol
InChI Key: SNFSYLYCDAVZGP-OLAZETNGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2’-Fucosyllactose can be synthesized through chemical and enzymatic methods. The chemical synthesis involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and purification processes. Enzymatic synthesis, on the other hand, uses glycosyltransferases to transfer fucose from guanosine diphosphate-fucose to lactose .

Industrial Production Methods

Industrial production of 2’-Fucosyllactose is primarily achieved through microbial fermentation using genetically engineered Escherichia coli strains. These strains are modified to express the necessary enzymes for the biosynthesis of 2’-Fucosyllactose. The fermentation process is optimized for high yield and purity, followed by downstream processing to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

2’-Fucosyllactose undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce fucosylated lactones.

    Reduction: Reduction reactions can convert it into fucosylated alcohols.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Fucosylated lactones.

    Reduction: Fucosylated alcohols.

    Substitution: Various fucosylated derivatives depending on the substituent introduced.

Scientific Research Applications

2’-Fucosyllactose has a wide range of scientific research applications:

Mechanism of Action

2’-Fucosyllactose exerts its effects by acting as a prebiotic, promoting the growth of beneficial gut bacteria such as Bifidobacterium infantis. It also acts as a decoy receptor, preventing the adhesion of pathogens to the gut epithelium. The molecular targets include specific receptors on the surface of gut bacteria and epithelial cells .

Comparison with Similar Compounds

Similar Compounds

    3-Fucosyllactose: Another fucosylated human milk oligosaccharide with similar prebiotic effects.

    Lacto-N-neotetraose: A human milk oligosaccharide with different glycosidic linkages but similar biological functions.

Uniqueness

2’-Fucosyllactose is unique due to its high abundance in human milk and its specific glycosidic linkages, which confer distinct biological activities. Its ability to selectively promote the growth of beneficial gut bacteria and prevent pathogen adhesion makes it a valuable component in infant nutrition .

Properties

Molecular Formula

C18H32O15

Molecular Weight

488.4 g/mol

IUPAC Name

(2S,3S,4R,5S,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C18H32O15/c1-4-7(21)9(23)13(27)17(29-4)33-15-10(24)8(22)5(2-19)31-18(15)32-14-6(3-20)30-16(28)12(26)11(14)25/h4-28H,2-3H2,1H3/t4-,5+,6+,7+,8-,9+,10-,11+,12+,13-,14+,15+,16?,17-,18-/m0/s1

InChI Key

SNFSYLYCDAVZGP-OLAZETNGSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.